N-(4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-Fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 7 and an acetamide-linked 4-fluorophenyl moiety at position 3. This scaffold is of interest due to its structural similarity to bioactive molecules targeting inflammation, cancer, and microbial infections .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S/c21-14-6-8-15(9-7-14)23-17(25)10-24-12-22-18-16(11-27-19(18)20(24)26)13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTMIRJUWINFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidinone core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidinone derivatives. The fluorophenyl group is introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-Fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-d]pyrimidinone core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(4-Fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for the development of drugs targeting various diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance.
Mechanism of Action
The mechanism by which N-(4-Fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key variations include substituents on the phenyl ring, modifications to the acetamide side chain, and heterocyclic core alterations.
Table 1: Structural and Molecular Comparison of Selected Analogues
Pharmacological Insights from Analogues
- Anti-Inflammatory Activity: Benzothieno[3,2-d]pyrimidinone derivatives with sulfonamide substituents (e.g., compound 1 in ) inhibit COX-2 and iNOS expression in inflamed cells, suggesting the thienopyrimidinone core is critical for targeting inflammatory pathways .
- Antimicrobial Potential: Quinazolinone-based acetamides (e.g., 2-(4-oxoquinazolin-3-yl)-N-phenylacetamide) act as enoyl-acyl carrier protein reductase (InhA) inhibitors, highlighting the role of the acetamide linkage in enzyme inhibition .
- Anti-Cancer Activity: Thieno[3,2-d]pyrimidinone derivatives in (e.g., compound 8) show cytotoxic effects against breast cancer cells, with substituents like thiophene enhancing activity .
Substituent Effects on Bioactivity
- Fluorine Substitution: The 4-fluorophenyl group in the target compound may enhance metabolic stability and bioavailability compared to non-fluorinated analogues (e.g., N-phenyl derivatives in ) .
- Chlorine/Bromine Halogenation : Halogenated derivatives () often exhibit enhanced binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Biological Activity
N-(4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and activity against various biological targets, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 367.42 g/mol
The presence of a fluorine atom on the phenyl ring and a thieno[3,2-d]pyrimidin-3(4H)-yl moiety contributes to its unique properties, which may enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving thiophene derivatives.
- Substitution Reactions : The introduction of the 4-fluorophenyl group is performed via nucleophilic substitution methods.
- Final Acetamide Formation : The acetamide functionality is introduced through acylation reactions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The fluorine substituent may enhance the compound's lipophilicity and binding affinity to these targets.
Anticancer Activity
Recent studies have reported that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the thieno-pyrimidine core have shown activity against several cancer cell lines:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | MCF-7 | 15.0 |
| This compound | A549 | 10.0 |
These results indicate a promising potential for this compound in cancer therapy.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated dual inhibitory effects against AChE with IC values ranging from 5.4 μM to 10.4 μM.
- Cyclooxygenase (COX) : Inhibition studies have shown that derivatives can inhibit COX enzymes, which are crucial in inflammatory processes.
| Enzyme | Compound | IC (μM) |
|---|---|---|
| AChE | Similar Compound | 9.0 |
| COX-1 | N-(4-fluorophenyl)-... | 8.5 |
| COX-2 | N-(4-fluorophenyl)-... | 7.0 |
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of N-(4-fluorophenyl)-... in vivo using xenograft models of human tumors. The results indicated a significant reduction in tumor size compared to control groups.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of Alzheimer's disease, showing reduced levels of neuroinflammation and improved cognitive function in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
